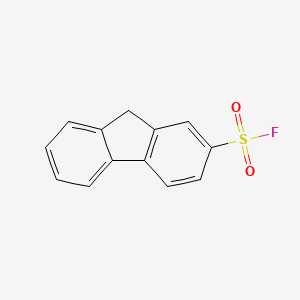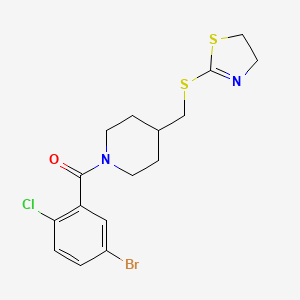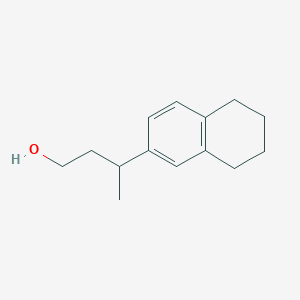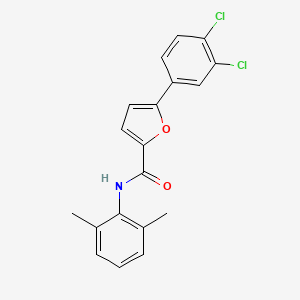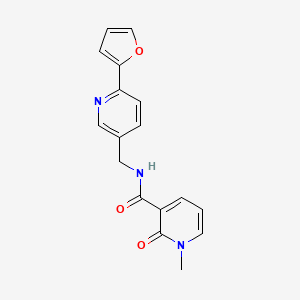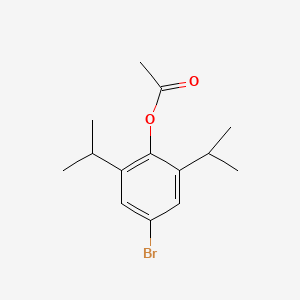
4-溴-2,6-二异丙基苯乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,6-diisopropylphenyl acetate: is an organic compound characterized by the presence of a bromine atom, two isopropyl groups, and an acetate group attached to a phenyl ring
科学研究应用
Chemistry: 4-Bromo-2,6-diisopropylphenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of brominated phenyl acetates on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: While not directly used as a drug, 4-Bromo-2,6-diisopropylphenyl acetate can be a key intermediate in the synthesis of potential therapeutic agents. Its derivatives may exhibit pharmacological properties that are useful in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer science and nanotechnology.
作用机制
Target of Action
The primary target of 4-Bromo-2,6-diisopropylphenyl acetate is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound is transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with the palladium catalyst leads to the formation of a new carbon-carbon bond .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, enabling the creation of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diisopropylphenyl acetate typically involves the acetylation of 4-Bromo-2,6-diisopropylphenol. This reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2,6-diisopropylphenyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions: 4-Bromo-2,6-diisopropylphenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The acetate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products such as 4-azido-2,6-diisopropylphenyl acetate or 4-thio-2,6-diisopropylphenyl acetate.
Oxidation Reactions: Products such as 4-Bromo-2,6-diisopropylquinone.
Reduction Reactions: Products such as 4-Bromo-2,6-diisopropylphenyl alcohol.
相似化合物的比较
4-Bromo-2,6-diisopropylphenol: Similar structure but lacks the acetate group.
2,6-Diisopropylphenyl acetate: Similar structure but lacks the bromine atom.
4-Chloro-2,6-diisopropylphenyl acetate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-2,6-diisopropylphenyl acetate is unique due to the presence of both bromine and acetate groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and material science.
属性
IUPAC Name |
[4-bromo-2,6-di(propan-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO2/c1-8(2)12-6-11(15)7-13(9(3)4)14(12)17-10(5)16/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIWQWFHDXSDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC(=O)C)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2450053.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)
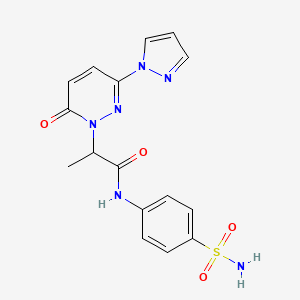
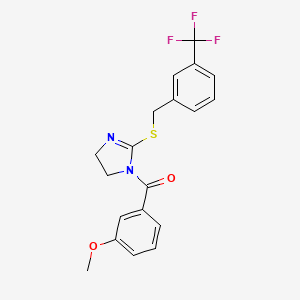
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)
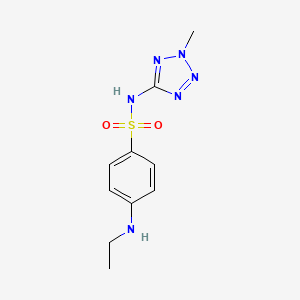
![N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2450070.png)
